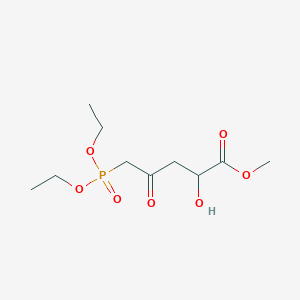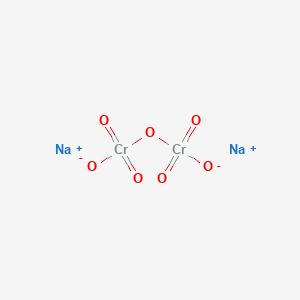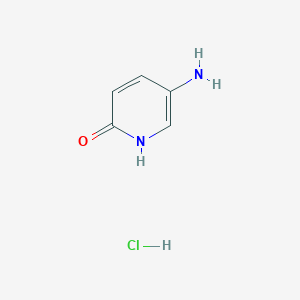
3-Cloro-1H-indazol-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1H-indazol-6-OL, also known as 3-Chloro-1H-indazol-6-OL, is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1H-indazol-6-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1H-indazol-6-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones medicinales
Los compuestos heterocíclicos que contienen indazol, como el 3-Cloro-1H-indazol-6-OL, tienen una amplia variedad de aplicaciones medicinales. Se utilizan como antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y agentes antibacterianos .
Inhibidores de la fosfoinositido 3-quinasa δ
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositido 3-quinasa δ para el tratamiento de enfermedades respiratorias .
Enfoques sintéticos
El compuesto está involucrado en varios enfoques sintéticos, incluyendo reacciones catalizadas por metales de transición, reacciones de ciclación reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni solvente .
Agentes antiinflamatorios
Los indazoles se han utilizado como agentes antiinflamatorios. Por ejemplo, el 3-fenil-2-[4-(trifluorometil)fenil]-4,5,6,7-tetrahidro-2H-indazol ha mostrado una alta actividad antiinflamatoria junto con un potencial ulcerogénico mínimo .
Actividad antinociceptiva
Algunos indazoles, como los 2-bencil-3-fenilamino-4,5-dihidro-2H-benz[g]indazoles, han mostrado una buena actividad antinociceptiva (aliviadora del dolor) .
Inhibición de la ciclooxigenasa-2 (COX-2)
6-(p-Bromofenil)amino-7-(p-clorofenil)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriacepina, un nuevo inhibidor de la ciclooxigenasa-2 (COX-2), se investigó por su efecto sobre la producción de mediadores catabólicos o antiinflamatorios en el cartílago de la osteoartritis (OA) .
Actividad anticancerígena
El compuesto 3-Amino-N-(4-bencilfenil)-5-cloro-1H-indazol-1-carboxamida fue capaz de inhibir el crecimiento celular con valores de GI50 en el rango de 0,041–33,6 μM, siendo muy efectivo contra las líneas celulares de colon y melanoma .
Actividades hipoglucémicas y antiprotozoarias
Los derivados del indazol también han mostrado actividades hipoglucémicas y antiprotozoarias .
Mecanismo De Acción
Target of Action
For instance, some indazole derivatives have been reported to inhibit cell growth, particularly in colon and melanoma cell lines . Another derivative, 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo, has been identified as a novel inhibitor of cyclo-oxygenase-2 (COX-2) .
Mode of Action
For example, the COX-2 inhibitor mentioned above was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways.
Result of Action
One indazole derivative, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was found to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Safety and Hazards
According to the safety data sheet, 3-Chloro-1H-indazol-6-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Direcciones Futuras
Given the wide range of biological activities of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-OL, have to be explored in the near future for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds like 3-Chloro-1H-indazol-6-OL, which have high chemotherapeutic values, can act as a remedy for the development of novel drugs .
Propiedades
IUPAC Name |
3-chloro-2H-indazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOJLPFEDCFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646681 |
Source


|
| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116570-49-1 |
Source


|
| Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














